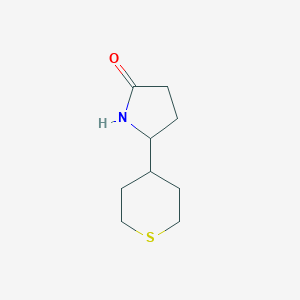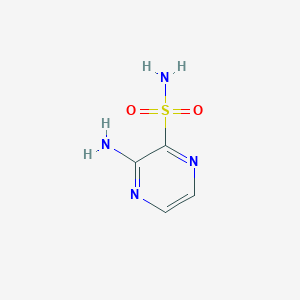![molecular formula C7H12N2 B13113942 6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine](/img/structure/B13113942.png)
6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-azabicyclo[410]hept-3-en-4-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative, followed by a series of cyclization and functionalization steps to introduce the desired substituents and achieve the final bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity, including its effects on various cellular pathways and potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3,4-benzo-2-oxabicyclo[4.1.0]hept-3-en-5-one: This compound shares a similar bicyclic structure but differs in the presence of an oxygen atom and a benzene ring.
3-Azabicyclo[4.1.0]heptane: A simpler bicyclic amine without the methyl and enamine substituents.
Uniqueness
6-Methyl-3-azabicyclo[410]hept-3-en-4-amine is unique due to its specific substitution pattern and bicyclic framework, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
6-methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine |
InChI |
InChI=1S/C7H12N2/c1-7-2-5(7)4-9-6(8)3-7/h5H,2-4H2,1H3,(H2,8,9) |
InChI Key |
CGURNTATKOELSV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1CN=C(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


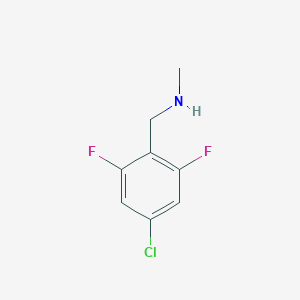
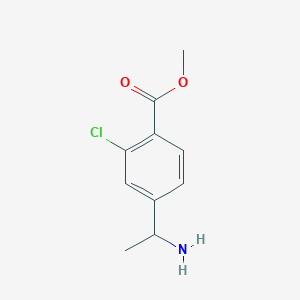
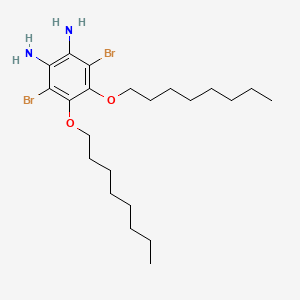
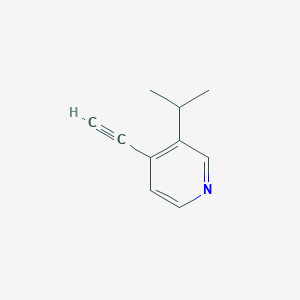
![5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)
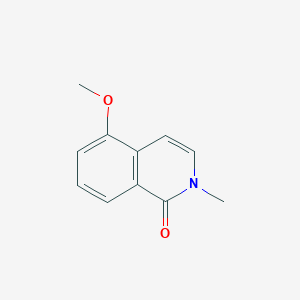
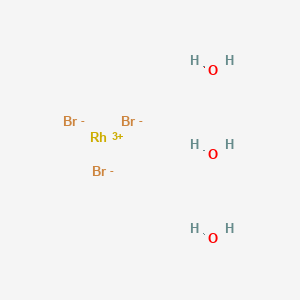
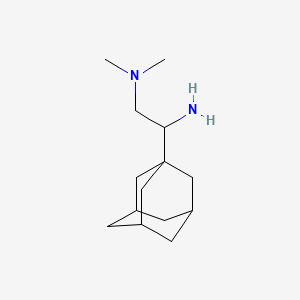
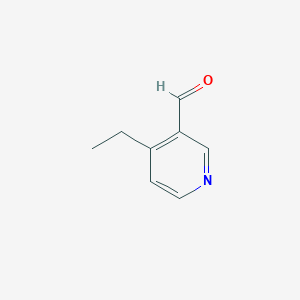
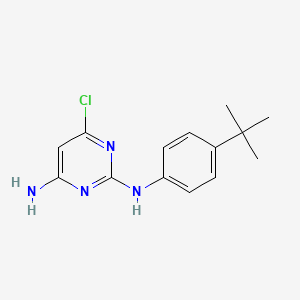
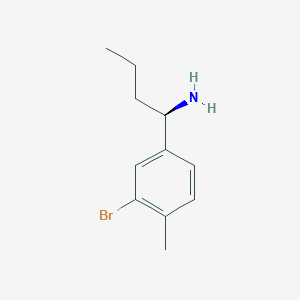
![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)
